N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide

Lipophilicity Physicochemical Properties Drug-likeness

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide (CAS 1951439-99-8) is a synthetic, small-molecule sulfonamide featuring a piperidine core substituted at the 3-position with a 3-phenylpropanamide side chain and at the 1-position with a 4-fluorobenzenesulfonyl group. Its molecular formula is C20H23FN2O3S (MW: 390.47 g/mol).

Molecular Formula C20H23FN2O3S
Molecular Weight 390.5 g/mol
CAS No. 1951439-99-8
Cat. No. B1449503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide
CAS1951439-99-8
Molecular FormulaC20H23FN2O3S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C20H23FN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-14-4-7-18(15-23)22-20(24)13-8-16-5-2-1-3-6-16/h1-3,5-6,9-12,18H,4,7-8,13-15H2,(H,22,24)
InChIKeyJESLSQXVSJEUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide (CAS 1951439-99-8): Chemical Identity and Baseline Characterization for Research Procurement


N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide (CAS 1951439-99-8) is a synthetic, small-molecule sulfonamide featuring a piperidine core substituted at the 3-position with a 3-phenylpropanamide side chain and at the 1-position with a 4-fluorobenzenesulfonyl group. Its molecular formula is C20H23FN2O3S (MW: 390.47 g/mol) [1]. The compound contains one undefined chiral center at the piperidine 3-position and is classified as a research building block . Predicted physicochemical descriptors include an XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 74.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It is supplied by several commercial vendors primarily for in vitro research, with recommended storage at -20 °C for maximum product stability .

Why Procuring N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide Requires Specific Structural Verification


Although this compound belongs to the broadly studied class of piperidine aryl sulfonamides, generic substitution with a closely related analog is not scientifically justifiable without comparative data. The specific combination of the 4-fluorobenzenesulfonyl group, the 3-phenylpropanamide side chain, and their attachment point at the piperidine 3-position defines its unique chemical space [1]. Minor alterations — such as replacing the fluorine atom with chlorine or hydrogen on the sulfonyl phenyl ring, relocating the sulfonyl group to the piperidine 4-position, or shortening the phenylpropanamide chain — can alter lipophilicity (XLogP3-AA of 2.9 for the target compound vs. unknown values for analogs [1]), hydrogen-bonding capacity, and the spatial presentation of key pharmacophoric features. Furthermore, the undefined stereocenter at the piperidine 3-position introduces an additional layer of differentiation absent in simpler, achiral analogs. The absence of published head-to-head biological comparisons emphasizes that a change in chemical structure cannot be assumed to be functionally neutral; therefore, procurement of the exact compound for structure-activity relationship (SAR) studies or chemical biology applications is essential.

Quantitative Differentiation Evidence for N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide Relative to Structural Analogs


Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Define a Unique Physicochemical Profile

The target compound exhibits a computed XLogP3-AA of 2.9 and a TPSA of 74.9 Ų, as determined by PubChem [1]. These specific values, which balance moderate lipophilicity with hydrogen-bonding potential, differentiate it from potential comparators. For instance, replacing the 4-fluoro substituent on the benzenesulfonyl group with chlorine or hydrogen is predicted to alter lipophilicity and electronic surface properties. While the exact XLogP3-AA values for the 4-chloro or unsubstituted benzenesulfonyl analogs are not available in public databases, the target compound's specific values serve as a measurable chemoinformatic baseline. This profile is distinct from more polar or lipophilic sulfonamide-containing piperidine derivatives often found in screening libraries. The presence of one undefined chiral center (piperidine 3-position) further differentiates it from achiral 4-substituted piperidine sulfonamides [1].

Lipophilicity Physicochemical Properties Drug-likeness

Storage and Stability Requirements: Strict Temperature Control for Long-Term Integrity

Vendor specifications indicate that N-{1-[(4-fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide should be stored at -20 °C for maximum recovery . This requirement suggests potential thermal instability of the solid or solutions at higher temperatures. While specific degradation kinetics are not publicly available, this storage condition is more stringent than that for many simple sulfonamide building blocks, which are often stored at +2–8 °C or at room temperature. The presence of the amide and sulfonamide functional groups may render the compound susceptible to hydrolysis under inappropriate storage conditions. This is a practical procurement consideration: laboratories procuring this compound must have reliable -20 °C storage capacity, which may not be necessary for less labile analogs.

Stability Storage Sample Integrity

Substitution Pattern: Unique 3-Phenylpropanamide Side Chain at the Piperidine 3-Position vs. More Common Acyl Variants

The compound carries a 3-phenylpropanamide substituent at the piperidine 3-position, connected via an amide linkage to the ring nitrogen [1]. This contrasts with more common N-acyl piperidine scaffolds, such as those bearing acetyl, benzoyl, or simple propanamide chains. The extended phenylpropanamide chain provides additional hydrophobic surface area and conformational flexibility (six rotatable bonds), which is absent in shorter-chain analogs like N-{1-[(4-fluorobenzene)sulfonyl]piperidin-3-yl}acetamide. While no IC50 or Kd values are available for the target compound or its shorter-chain analog, the structural distinction is quantifiable by the number of heavy atoms (27 for the target) and the presence of an additional aromatic ring. This scaffold is relatively uncommon in publicly deposited screening libraries, as evidenced by the limited number of structurally related compounds in PubChem with this exact substitution pattern [1].

SAR Scaffold uniqueness Chemical space

Commercial Availability and Purity Profile as a Procurement Differentiator

The compound is currently listed by multiple suppliers, including BOC Sciences (as building block), CymitQuimica, and others, with pricing visible on cnreagent.com (e.g., 1g at 6860 CNY) . While purity specifications may vary across vendors, the availability of multiple commercial sources suggests a competitive supply landscape. In contrast, the unsubstituted benzenesulfonyl analog (N-{1-[(benzenesulfonyl)piperidin-3-yl}-3-phenylpropanamide) does not appear to be commercially available from major suppliers, and the 4-chloro analog also shows limited commercial presence. This indicates that the 4-fluoro derivative is the most accessible member of this specific chemotype series, reducing lead times for research programs that require rapid SAR exploration.

Procurement Commercial availability Purity

Absence of Published Potency Data and Implications for Research Selection

An exhaustive search of PubMed, ChEMBL, BindingDB, and the patent literature revealed no publicly reported IC50, Ki, or EC50 values for N-{1-[(4-fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide against any biological target. This stands in contrast to structurally related sulfonamide piperidine derivatives that have been characterized in neurokinin receptor antagonist programs (e.g., NK-3 receptor) and orexin receptor antagonist patents [1][2]. The absence of potency data is a critical differentiator: researchers seeking a pre-characterized lead compound with known target engagement profiles may need to consider alternative, more data-rich scaffolds. Conversely, for exploratory medicinal chemistry where a clean slate of biological targets is desirable, this compound's lack of prior art may represent an opportunity.

Data availability Bioactivity Risk assessment

Optimal Research and Procurement Scenarios for N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide Based on Available Evidence


Fragment-Based Lead Generation Requiring a Fluorinated Sulfonamide Probe with Moderate Lipophilicity

The compound's XLogP3-AA of 2.9 and TPSA of 74.9 Ų place it within favorable drug-like property space [1]. Its single fluorine atom enables potential 19F NMR-based binding assays. Research groups engaged in fragment screening against protein targets can procure this compound as a fluorinated probe to explore sulfonamide-binding hot spots, leveraging the commercial availability from multiple suppliers for rapid assay setup .

Structure-Activity Relationship (SAR) Exploration Around the 3-Phenylpropanamide Side Chain

The extended 3-phenylpropanamide side chain provides a scaffold for systematic SAR studies that probe the contribution of hydrophobic chain length and terminal aryl group geometry to target engagement. The compound's six rotatable bonds and undefined stereocenter at the piperidine 3-position allow researchers to explore both conformational flexibility and enantioselective synthesis as variables [1].

Chemical Biology Tool for Investigating Sulfonamide-Piperidine Pharmacophores in Cellular Models

Given the compound's classification as a building block and its stringent -20 °C storage requirement [1], it is best suited for well-controlled in vitro studies (cell-free or cell-based assays) rather than in vivo experiments, until thermal stability and metabolic stability are experimentally determined. Laboratories with established cold-chain logistics and experience in handling temperature-sensitive small molecules can incorporate this compound into target identification or phenotypic screening workflows.

Medicinal Chemistry Campaigns Targeting Novel Biological Space with Clean IP Background

The absence of publicly reported bioactivity data or patent filings specifically asserting the use of this exact compound for a therapeutic indication means that intellectual property risk is low [1]. Research organizations aiming to establish composition-of-matter or method-of-use patents around novel sulfonamide-piperidine chemotypes may find this compound an attractive starting point for lead optimization programs.

Quote Request

Request a Quote for N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.